molecular formula C13H17NO2 B11761821 [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid

[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid

Cat. No.: B11761821
M. Wt: 219.28 g/mol
InChI Key: RKESQKUTFVCYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid is an organic compound that features a cyclopropyl group, a 3-methyl-benzyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of 3-Methyl-Benzyl Group: The 3-methyl-benzyl group can be attached via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a methyl-substituted benzene in the presence of a Lewis acid catalyst.

    Amino-Acetic Acid Formation: The amino-acetic acid moiety can be synthesized through the reaction of glycine with an appropriate protecting group, followed by deprotection.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid can be compared with other similar compounds to highlight its uniqueness:

    Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid: Similar structure but with a different position of the methyl group on the benzyl ring, which may result in different biological activity.

    Cyclopropyl-(3-ethyl-benzyl)-amino]-acetic acid: Similar structure but with an ethyl group instead of a methyl group, which may affect its chemical reactivity and biological properties.

    Cyclopropyl-(3-methyl-phenyl)-amino]-acetic acid: Similar structure but with a phenyl group instead of a benzyl group, which may influence its solubility and interaction with molecular targets.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-[cyclopropyl-[(3-methylphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C13H17NO2/c1-10-3-2-4-11(7-10)8-14(9-13(15)16)12-5-6-12/h2-4,7,12H,5-6,8-9H2,1H3,(H,15,16)

InChI Key

RKESQKUTFVCYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.